molecular formula C11H11Cl2NO2 B4973015 N-(2,4-dichlorophenyl)oxolane-2-carboxamide

N-(2,4-dichlorophenyl)oxolane-2-carboxamide

Cat. No.: B4973015
M. Wt: 260.11 g/mol
InChI Key: PKEQXGWRIOAQRJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)oxolane-2-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenyl group attached to an oxolane ring, which is further connected to a carboxamide group. This compound is often utilized in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)oxolane-2-carboxamide typically involves the reaction of 2,4-dichloroaniline with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-carboxylic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The final compound is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, modulating their activity. The oxolane ring and carboxamide group contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)oxolane-2-carboxamide
  • N-(2,5-dichlorophenyl)oxolane-2-carboxamide
  • N-(3,4-dichlorophenyl)oxolane-2-carboxamide

Uniqueness

N-(2,4-dichlorophenyl)oxolane-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEQXGWRIOAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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